GE23077
Description
Significance of Bacterial RNA Polymerase as a Therapeutic Target
Bacterial RNA polymerase (RNAP) is a crucial enzyme responsible for transcription, the process of synthesizing RNA from a DNA template. This process is essential for bacterial growth and survival, making bacterial RNAP an attractive and validated target for antibiotic development. oup.comresearchgate.net Targeting bacterial RNAP offers the potential for broad-spectrum antibacterial activity because the enzyme is essential and its subunit sequences are highly conserved across many bacterial species. nih.gov Furthermore, bacterial RNAP possesses structural and sequence differences compared to mammalian RNA polymerases, providing a basis for selective toxicity, where the antibiotic inhibits bacterial enzymes without significantly affecting host cells. researchgate.netnih.govasm.orgelifesciences.org While rifamycins (B7979662) are a well-established class of clinically used antibiotics that target bacterial RNAP, the emergence of resistance highlights the need for novel inhibitors with distinct binding sites and mechanisms of action. researchgate.netnih.govasm.org
Overview of Natural Product Antibiotics and Their Contribution to Drug Discovery
Natural products, compounds produced by living organisms, have played a pivotal role in the history of antibiotic discovery. researchgate.netcdnsciencepub.commdpi.commcmaster.ca Many of the most successful antibiotics, including penicillin and streptomycin, are derived from natural sources, particularly microorganisms like bacteria and fungi. mdpi.commcmaster.canews-medical.net These compounds have evolved over time to interact with biological targets, making them inherently valuable starting points for drug discovery. cdnsciencepub.com Despite challenges such as complexity, purification, and the rediscovery of known compounds, natural products continue to be a significant source of novel chemical scaffolds with antimicrobial potential. cdnsciencepub.commcmaster.ca Advances in technologies like genomics, bioinformatics, and analytical chemistry are helping to overcome some of the historical limitations associated with natural product research, paving the way for the identification of new antibiotic candidates. cdnsciencepub.commcmaster.canews-medical.net
Historical Context of GE23077 Discovery
This compound is a natural product antibiotic that was discovered during a screening program for new antibacterial agents produced by actinomycetes. researchgate.netresearchgate.netresearchgate.net It was isolated from the fermentation broth of an Actinomadura species, specifically Actinomadura sp. strain DSMZ 13491. nih.govelifesciences.orgresearchgate.netresearchgate.netjst.go.jpadipogen.comebi.ac.uk The compound was identified based on its potent and selective inhibitory activity against bacterial RNA polymerase. jst.go.jpadipogen.comresearchgate.netnih.govsapphirebioscience.comnih.gov Initial studies characterized this compound as a novel microbial metabolite structurally unrelated to other known compounds at the time of its discovery. researchgate.netresearchgate.net It was found to be a cyclic heptapeptide (B1575542) complex consisting of multiple factors, primarily A1, A2, B1, and B2, which differ slightly in their chemical structures. researchgate.netresearchgate.netresearchgate.netnih.gov The discovery of this compound added a new distinct chemical scaffold to the repertoire of bacterial RNAP inhibitors. researchgate.net
Table 1: Key Characteristics of this compound
| Characteristic | Detail | Source Organism | Actinomadura sp. DSMZ 13491 nih.govelifesciences.org |
| Chemical Nature | Cyclic heptapeptide complex researchgate.netresearchgate.netresearchgate.netnih.gov | Primary Factors | A1, A2, B1, B2 researchgate.netresearchgate.netresearchgate.netnih.gov |
| Molecular Target | Bacterial RNA Polymerase (RNAP) nih.govjst.go.jpadipogen.comresearchgate.netnih.govsapphirebioscience.comnih.gov | Mechanism of Action | Inhibition of transcription initiation by binding to the RNAP active center nih.govelifesciences.orgadipogen.comsapphirebioscience.com |
| Activity on Purified RNAP | Potent inhibition of Gram-positive and Gram-negative bacterial RNAPs adipogen.comresearchgate.netsapphirebioscience.comnih.gov | Activity on Whole Cells | Narrow spectrum, limited by cell penetration researchgate.netjst.go.jpadipogen.comresearchgate.netsapphirebioscience.comnih.gov |
| Cross-Resistance | No cross-resistance with rifamycins nih.govelifesciences.orgnih.gov |
Table 2: this compound Activity on Purified Bacterial RNAPs
| Bacterial Species | IC50 Value (nM) | Reference |
| Escherichia coli | ~10-8 M range (~20 nM) adipogen.comresearchgate.netsapphirebioscience.comnih.gov | adipogen.comresearchgate.netsapphirebioscience.comnih.gov |
| Bacillus subtilis | ~10-8 M range (~20 nM) adipogen.comresearchgate.netsapphirebioscience.com | adipogen.comresearchgate.netsapphirebioscience.com |
Properties
Molecular Formula |
C32H52N8O16 |
|---|---|
Molecular Weight |
804.35 |
Origin of Product |
United States |
Origin and Isolation of Ge23077
Producer Organism Taxonomy and Phylogeny
The filamentous actinomycete responsible for producing GE23077 was initially isolated from a soil sample collected in Thailand by the Lepetit Research Group enea.itresearchgate.netmicrobiologyresearch.orgnih.gov. Based on its morphology and cell-wall composition, the strain was classified as a member of the genus Actinomadura enea.itresearchgate.netmicrobiologyresearch.orgnih.gov.
The this compound-producing strain was deposited with the DSMZ (Deutsche Sammlung von Mikroorganismen und Zellkulturen GmbH) and assigned accession number DSMZ 13491 google.com. The genus Actinomadura belongs to the family Thermomonosporaceae, order Streptosporangiales, within the class Actinobacteria enea.it. Members of this genus are aerobic, Gram-positive, non-acid-fast actinomycetes that form extensively branched, non-fragmenting substrate mycelium enea.it. Their cell wall contains meso-2,6-diaminopimelic acid (cell wall type III), and madurose (B1425607) is the diagnostic sugar in whole-cell hydrolysates enea.it. The this compound-producing strain DSMZ 13491 exhibited these characteristics, forming branched, non-fragmented vegetative mycelium and arthrospores in slightly twisted chains enea.itnih.gov. Its cell wall contained meso-2,6-diaminopimelic acid and madurose enea.itnih.gov. The predominant menaquinone was MK-9(H6), with minor amounts of MK-9(H8) and MK-9(H4) enea.itnih.gov. Diagnostic phospholipids (B1166683) included phosphatidylinositol and diphosphatidylglycerol enea.itnih.gov. The major cellular fatty acids were C16:0 and tuberculostearic acid enea.itnih.gov.
Despite the initial classification, the this compound-producing strain (initially referred to as Actinomadura sp. DSMZ 13491 or NRRL B-65521T) remained poorly characterized taxonomically enea.itresearchgate.net. Polyphasic taxonomic analysis, including phylogenetic analysis based on 16S rRNA gene sequences, indicated that this strain formed a distinct monophyletic line within the genus Actinomadura enea.itresearchgate.netmicrobiologyresearch.orgnih.gov. It showed closest relatedness to Actinomadura bangladeshensis DSM 45347T (99.31% similarity) and Actinomadura mexicana DSM 44485T (98.94%) enea.itresearchgate.netmicrobiologyresearch.orgnih.gov. Significant differences in morphological, chemotaxonomic, and biochemical data, coupled with low DNA-DNA relatedness to closely related type strains, demonstrated that it represented a novel species enea.itresearchgate.netnih.gov. Consequently, the name Actinomadura lepetitiana sp. nov. was proposed for this strain, with the type strain designated as NRRL B-65521T (= LMG 31258T = DSM 109019T) enea.itresearchgate.netnih.govnih.govdsmz.de. The species name "lepetitiana" honors the Lepetit Research Group dsmz.de.
Actinomadura sp. DSMZ 13491 Classification
Fermentation and Extraction Methodologies
The production of this compound factors A1, A2, B1, and B2 is achieved by cultivating the Actinomadura strain capable of producing them, specifically Actinomadura sp. DSMZ 13491 (now Actinomadura lepetitiana) or its variants and mutants, under aerobic conditions in an aqueous nutrient medium google.com. The nutrient medium typically contains assimilable sources of carbon, nitrogen, and inorganic salts google.com. Many standard nutrient media used in fermentation can be employed, although certain media are preferred google.com. Maximum production of this compound compounds generally occurs between the fourth and seventh day of fermentation google.com. During fermentation, the production of this compound factors can be monitored using bioassays on susceptible microorganisms, by testing treated broth samples against E. coli RNA polymerase, or by HPLC analyses google.com.
The antibiotic can be recovered from the fermented broth, from both the mycelium and the supernatant fraction google.com. Recovery of the this compound complex from fermentation broths is conducted using techniques known in the field google.com. These techniques include extraction with solvents, precipitation by adding non-solvents or changing the pH, partition chromatography, reverse-phase partition chromatography, ion-exchange chromatography, and molecular exclusion chromatography google.com.
Isolation of this compound Factors (A1, A2, B1, B2)
This compound is isolated as a complex consisting of four major factors: A1, A2, B1, and B2 nih.govresearchgate.netresearchgate.netnih.gov. These factors are novel cyclic heptapeptides nih.govresearchgate.netresearchgate.netnih.gov. The separation of these four factors (A1, A2, B1, and B2) is typically achieved by chromatographic means google.com.
Structural elucidation studies using techniques such as NMR, MS, and GC/MS revealed that this compound is a cyclic heptapeptide (B1575542) composed of both common and unusual amino acids nih.govresearchgate.net. The components A and B differ in the structure of the acyl group attached to a 2,3-diaminopropanoic acid moiety nih.govresearchgate.net. An alpha-amino-malonic acid residue within the peptidic sequence is the source of an isomerization process occurring between A1 and A2, as well as between B1 and B2 nih.govresearchgate.net. The chirality of the alpha-amino-malonic acid residue can be easily inverted via keto-enol tautomerism nih.govresearchgate.net. Consequently, factors A2 and B2 are considered epimers of A1 and B1, respectively nih.govresearchgate.net. Degradation studies and techniques like chiral GC-MS and Micellar Electrokinetic Capillary Chromatography (MEKC) have been used to determine the absolute configuration of some of the amino acids nih.govresearchgate.net.
This compound-A2 and this compound-B2 forms have shown approximately 5-fold higher activity compared to that of A1 and B1 researchgate.net.
Table 1: Key Characteristics of this compound Factors
| Factor | Type | Chemical Nature | Notes |
| This compound | Complex | Cyclic Heptapeptides | Mixture of A1, A2, B1, B2 nih.govresearchgate.netresearchgate.netnih.gov |
| A1 | Individual Factor | Cyclic Heptapeptide | Component of the this compound complex nih.govresearchgate.net |
| A2 | Individual Factor | Cyclic Heptapeptide | Epimer of A1, ~5x more active than A1 nih.govresearchgate.netresearchgate.net |
| B1 | Individual Factor | Cyclic Heptapeptide | Component of the this compound complex nih.govresearchgate.net |
| B2 | Individual Factor | Cyclic Heptapeptide | Epimer of B1, ~5x more active than B1 nih.govresearchgate.netresearchgate.net |
Table 2: Taxonomic Classification of the this compound Producer Organism
| Rank | Classification | Notes |
| Class | Actinobacteria | enea.it |
| Order | Streptosporangiales | enea.it |
| Family | Thermomonosporaceae | enea.it |
| Genus | Actinomadura | enea.itresearchgate.netmicrobiologyresearch.orgnih.gov |
| Species | Actinomadura lepetitiana | sp. nov. enea.itresearchgate.netnih.govnih.govdsmz.de |
| Strain | NRRL B-65521T | Type strain (= LMG 31258T = DSM 109019T) enea.itresearchgate.netnih.govdsmz.de |
Table 3: Chemotaxonomic Characteristics of Actinomadura lepetitiana
| Characteristic | Finding | Source |
| Cell Wall Diamino Acid | meso-2,6-diaminopimelic acid (Type III) | enea.itnih.gov |
| Diagnostic Sugar | Madurose | enea.itnih.gov |
| Predominant Menaquinone | MK-9(H6) | enea.itnih.gov |
| Minor Menaquinones | MK-9(H8), MK-9(H4) | enea.itnih.gov |
| Diagnostic Phospholipids | Phosphatidylinositol, Diphosphatidylglycerol | enea.itnih.gov |
| Major Fatty Acids | C16:0, Tuberculostearic acid | enea.itnih.gov |
| Genomic G+C Content | 71.77 mol% | enea.itresearchgate.netnih.gov |
Structural Elucidation and Characterization of Ge23077 Components
General Cyclic Heptapeptide (B1575542) Architecture
GE23077 is characterized by a cyclic structure composed of seven amino acid residues, forming a heptapeptide ring. nih.govelifesciences.orgnih.gov. This cyclic peptide backbone is a fundamental feature shared by all this compound factors. researchgate.netresearchgate.netnih.govnih.gov. The non-ribosomal synthesis of this compound by Actinomadura sp. allows for the incorporation of non-proteinogenic amino acids and structural modifications not typically found in ribosomally synthesized peptides. researchgate.netelifesciences.orgnih.gov.
Identification of Common and Unusual Amino Acid Residues
Analysis of the this compound components has identified a combination of common and unusual amino acid residues within the heptapeptide structure. researchgate.netresearchgate.netnih.govresearchgate.net. The presence of unusual amino acids contributes significantly to the unique chemical properties and biological activity of this compound. researchgate.netresearchgate.netresearchgate.net.
Several specific unusual amino acid residues have been identified as integral components of the this compound structure. These include:
dmaDap: Nβ-(Z-2,3-dimethylacryloyl)-α,β-diaminopropionic acid. elifesciences.orgnih.govwikimedia.org. This residue features a modified diaminopropionic acid with a dimethylacryloyl group attached to the β-amino group. elifesciences.orgnih.govwikimedia.org.
dhGln: β,γ-dihydroxy-glutamine. elifesciences.orgnih.govwikimedia.org. This is a modified glutamine residue with hydroxyl groups at the β and γ positions. elifesciences.orgnih.govwikimedia.org.
Ama: Aminomalonic acid. elifesciences.orgnih.govwikimedia.org. This unusual amino acid contains two carboxyl groups attached to the α-carbon. elifesciences.orgnih.govwikimedia.orgpnas.org.
aThr: Allothreonine. elifesciences.orgnih.govwikimedia.org. This is a stereoisomer of threonine. elifesciences.orgnih.govwikimedia.org.
iSer: Isoserine. elifesciences.orgnih.govwikimedia.org. This is an isomer of serine where the amino group is on the β-carbon instead of the α-carbon. elifesciences.orgnih.govwikimedia.orgmcmaster.ca.
These unusual residues, along with common amino acids, form the cyclic peptide chain of this compound. researchgate.netresearchgate.netnih.gov.
Structural Variations Among this compound Factors (A1, A2, B1, B2)
A primary source of variation among the this compound factors lies in the structure of the acyl group attached to the side chain of the diaminopropionic acid moiety (dmaDap). researchgate.netresearchgate.netnih.govnih.gov. Components A and B differ in this acyl group. researchgate.netresearchgate.netnih.govnih.gov. While specific details on the exact acyl groups for each factor (A1, A2, B1, B2) can vary in literature, the core distinction between the A and B series is the nature of this attached acyl moiety. researchgate.netresearchgate.netnih.govnih.gov.
Another significant source of variation is stereochemical isomerism, particularly related to the α-aminomalonic acid (Ama) residue. researchgate.netnih.gov. The chirality at the stereocenter of the Ama residue can undergo isomerization, likely via keto-enol tautomerism. researchgate.netnih.gov. This isomerization process is responsible for the difference between factors A1 and A2, and between B1 and B2. researchgate.netnih.gov. Factors A2 and B2 are considered epimers of A1 and B1, respectively, at the α-aminomalonic acid residue. researchgate.netnih.gov. The stereochemistry at several chiral centers of this compound has been defined through various analytical techniques. researchgate.netnih.govelifesciences.orgnih.gov.
Differences in Acyl Groups
Analytical Methodologies for Structure Determination (e.g., NMR, MS, GC/MS)
The structural elucidation of this compound and its individual factors has relied heavily on a combination of advanced analytical techniques. researchgate.netresearchgate.netnih.govresearchgate.net.
NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR spectroscopy has been crucial in determining the connectivity and relative stereochemistry of the amino acid residues within the cyclic peptide backbone. researchgate.netresearchgate.netnih.govadipogen.comresearchgate.net. Both 1D and 2D NMR techniques provide detailed information about the molecular structure. researchgate.netnih.gov.
MS (Mass Spectrometry): Mass spectrometry, including techniques like Fast Atom Bombardment (FAB) MS and Electrospray Ionization (ESI) MS, has been used to determine the molecular weights of the this compound factors and to obtain fragmentation patterns that aid in sequencing the amino acid residues. researchgate.netresearchgate.netnih.govadipogen.comresearchgate.net. High-resolution MS provides accurate mass measurements, helping to confirm elemental compositions. nih.gov.
GC/MS (Gas Chromatography-Mass Spectrometry): GC/MS, often coupled with chiral stationary phases, has been employed in the analysis of hydrolyzed this compound samples to identify and determine the absolute configuration of the constituent amino acids, particularly the common ones and some unusual ones. researchgate.netresearchgate.netnih.govresearchgate.netthermofisher.com. Degradation studies followed by GC/MS analysis have been instrumental in defining the stereochemistries at several chiral centers. researchgate.netnih.gov.
Micellar Electrokinetic Capillary Chromatography (MEKC): MEKC has also been utilized, in conjunction with chiral selectors, to define the absolute stereochemistries of some of the chiral centers in this compound. researchgate.netnih.gov.
X-ray Crystallography: Crystal structures of this compound in complex with its biological target, bacterial RNA polymerase, have provided high-resolution insights into its three-dimensional structure and the stereochemistry of its residues. elifesciences.orgnih.govelifesciences.org. This technique has been particularly valuable in confirming previously undefined stereocenters. elifesciences.orgnih.gov.
These analytical methodologies, used in combination, have allowed for the comprehensive structural characterization of the this compound complex and its individual factors, providing a detailed understanding of its cyclic peptide nature, unusual amino acid composition, and structural variations. researchgate.netresearchgate.netnih.govnih.gov.
Absolute Stereochemistry Determination of Chiral Centers
The absolute stereochemistry of the chiral centers within the cyclic heptapeptide this compound was determined through a combination of analytical techniques, evolving over successive research efforts. Initially, the stereochemistry at four of the chiral centers in this compound was established using methods involving acid hydrolysis followed by gas chromatography (GC). researchgate.netnih.gov Further studies employed chiral GC-MS and Micellar Electrokinetic Capillary Chromatography (MEKC) to define the absolute stereochemistries of five out of ten chiral centers present in the molecule. nih.govctdbase.org
A more comprehensive determination of the absolute stereochemistry, particularly for previously undefined stereocenters, was achieved through the analysis of experimental electron density data obtained from the crystal structure of Thermus thermophilus RNA polymerase (RNAP) holoenzyme in complex with this compound. researchgate.net An initial crystal structure at 3.35 Å resolution provided crucial insights, and a subsequent higher-resolution structure at 2.8 Å enabled the confirmation of inferred stereochemical assignments. researchgate.net
Based on the crystal structure analysis, the stereochemistry at five previously unassigned stereocenters of this compound was defined. These assignments include D-configurations for Nβ-(Z-2,3-dimethylacryloyl)-α,β-diaminopropionic acid (dmaDap), Serine (Ser), Valine (Val), allo-Threonine (aThr), and Isoserine (iSer). researchgate.net The β,γ-dihydroxy-glutamine (dhGln) residue was assigned a 3R,4S,L configuration, although the assignment at the dhGln C3 position was noted as tentative. researchgate.net The aminomalonic acid (Ama) residue was assigned an L-configuration. researchgate.net While the assignments for most stereocenters determined by crystallography are considered firm, the tentative nature of the dhGln C3 assignment highlights the complexities encountered in the full stereochemical elucidation of this intricate cyclic peptide. researchgate.net
The table below summarizes the absolute stereochemical assignments for the residues in this compound as determined by X-ray crystallography:
| Residue Name | Abbreviation | Absolute Stereochemistry | Notes |
| Nβ-(Z-2,3-dimethylacryloyl)-α,β-diaminopropionic acid | dmaDap | D | |
| Serine | Ser | D | |
| Valine | Val | D | |
| β,γ-dihydroxy-glutamine | dhGln | 3R,4S,L | C3 assignment tentative |
| allo-Threonine | aThr | D | |
| Isoserine | iSer | D | |
| Aminomalonic acid | Ama | L |
Mechanism of Action: Inhibition of Bacterial Rna Polymerase Rnap
Selective Inhibition Profile
A key characteristic of GE23077 is its selective inhibition profile, demonstrating potent activity against bacterial RNAPs while exhibiting minimal effect on eukaryotic RNAPs and discrimination from DNA polymerases. This selectivity is vital for potential therapeutic applications, minimizing toxicity to host cells nih.govresearchgate.netnih.govsapphirebioscience.comadipogen.com.
This compound has been shown to be a potent inhibitor of bacterial RNAPs from both Gram-positive and Gram-negative bacteria. Studies have reported low nanomolar half-maximal inhibitory concentration (IC50) values against purified RNAP from species such as Escherichia coli and Bacillus subtilis researchgate.netnih.govsapphirebioscience.comadipogen.comnih.govnbs-bio.com. This indicates that only a small concentration of this compound is required to inhibit 50% of the enzyme activity in vitro.
| Bacterial Species | RNAP IC50 (nM) | Source |
| Escherichia coli | ~10-100 (10-8 M range) | researchgate.netnih.govnih.govnbs-bio.com |
| Bacillus subtilis | ~10-100 (10-8 M range) | researchgate.netnih.govnbs-bio.com |
Note: IC50 values can vary slightly depending on the specific assay conditions and the preparation of this compound (e.g., mixture of factors A1/B1).
Detailed research findings indicate that this compound inhibits bacterial RNAP at the transcription initiation stage, specifically by preventing the binding of initiating nucleotides nih.govnih.govsapphirebioscience.comadipogen.comnih.govelifesciences.orgelifesciences.org. It does not appear to inhibit steps prior to the formation of the RNAP-template complex, such as promoter binding or DNA unwinding nih.gov.
In contrast to its potent effects on bacterial RNAPs, this compound demonstrates a significant lack of inhibition against eukaryotic RNAPs. Studies have shown that this compound does not inhibit human RNAP I, II, or III in vitro nih.govelifesciences.org. Similarly, it is not active against wheat germ RNAP II researchgate.netnih.govsapphirebioscience.comadipogen.comnih.govnbs-bio.comcaltagmedsystems.co.uk. The IC50 values for eukaryotic RNAPs are reported to be significantly higher, typically in the micromolar range (>10-4 M or >100 µM), indicating a substantial difference in potency compared to bacterial RNAPs researchgate.netnih.govsapphirebioscience.comadipogen.comnbs-bio.com.
| Eukaryotic RNAP | Source Organism | IC50 | Source |
| Human RNAP I, II, III | Homo sapiens | No inhibition | nih.govelifesciences.org |
| RNAP II | Wheat Germ | >100 µM (>10-4 M) | researchgate.netnih.govsapphirebioscience.comadipogen.comnih.govnbs-bio.comcaltagmedsystems.co.uk |
This selective toxicity profile makes this compound an interesting compound for antibacterial drug discovery, as it targets bacterial processes without significantly affecting host cellular machinery nih.govwhiterose.ac.uk.
Beyond its selectivity against eukaryotic RNAPs, this compound also discriminates against DNA polymerases. Research indicates that this compound is not active on E. coli DNA polymerase researchgate.netnih.govsapphirebioscience.comadipogen.comnih.govnbs-bio.com. This further underscores its specificity for the bacterial transcription machinery as its primary target.
Lack of Inhibition of Eukaryotic RNAPs (e.g., Human RNAP I, II, III; Wheat Germ RNAP II)
Molecular Binding Site on Bacterial RNAP
The selective inhibition by this compound is attributed to its specific binding site on bacterial RNAP. Structural and biochemical studies have elucidated the precise location and interactions of this compound with the enzyme nih.govwhiterose.ac.uk.
This compound binds directly to the bacterial RNAP active-center, specifically occupying the 'i' and 'i+1' nucleotide binding sites nih.govsapphirebioscience.comadipogen.comnbs-bio.comnih.govelifesciences.orgmdpi.comnih.gov. These sites are critical for the binding of initiating nucleotides during the transcription initiation process nih.govelifesciences.org. By binding to these sites, this compound sterically hinders the entry and binding of the initiating nucleoside triphosphates (NTPs), thereby preventing the formation of the first phosphodiester bond and blocking transcription initiation nih.govelifesciences.orgnih.gov. The 'i' site serves as the binding site for the first initiating NTP, while the 'i+1' site accommodates the second incoming NTP elifesciences.org.
Structural analysis, including crystal structures of Thermus thermophilus RNAP in complex with this compound, has revealed the detailed interactions between the antibiotic and bacterial RNAP nih.govmdpi.comelifesciences.org. This compound binds within a shallow depression formed by specific regions of the RNAP, including the D2 loop, the link region, and the Mg2+ loop nih.gov. The binding site overlaps with the RNAP active-center 'i' and 'i+1' sites and includes coordinating ligands of the catalytic Mg2+ ion, specifically Mg2+(I) nih.govelifesciences.org. This compound makes direct interactions with the D2 loop, the link region, and an RNAP aspartic acid residue and water molecule that coordinate Mg2+(I) nih.gov. The orientation of this compound within the binding site positions specific residues of the antibiotic towards the catalytic Mg2+(I) and adjacent regions of the RNAP nih.gov. These interactions contribute to the potent inhibition of transcription initiation by interfering with nucleotide binding and the function of the catalytic magnesium ion nih.govelifesciences.orgnih.gov.
| RNAP Region Involved in this compound Binding | Description | Source |
| 'i' nucleotide binding site | Accommodates the first initiating NTP | nih.govsapphirebioscience.comadipogen.comnbs-bio.comnih.govelifesciences.orgmdpi.comnih.gov |
| 'i+1' nucleotide binding site | Accommodates the second incoming NTP | nih.govsapphirebioscience.comadipogen.comnbs-bio.comnih.govelifesciences.orgmdpi.comnih.gov |
| D2 loop | Forms part of the binding site | nih.gov |
| Link region | Forms part of the binding site | nih.gov |
| Catalytic Mg2+ ion (Mg2+(I)) | This compound binding site includes coordinating ligands of this ion and interacts with it | nih.govelifesciences.orgnih.gov |
The binding site of this compound is distinct from that of other RNAP inhibitors like rifamycins (B7979662), explaining the lack of cross-resistance between these compounds nih.govwhiterose.ac.uknih.govnih.gov. The this compound binding site is immediately adjacent to the rifamycin (B1679328) binding site nih.govnih.gov.
Distinct Binding Site Compared to Rifamycins
A key characteristic of this compound's mechanism is its binding to a site on bacterial RNAP that is distinct from the binding site of rifamycins, a well-established class of RNAP inhibitors. fishersci.nonih.govfishersci.caelifesciences.orgadipogen.comresearchgate.netmims.com This difference in binding location is significant because it results in no or negligible cross-resistance between this compound and rifamycins. fishersci.nonih.govfishersci.caelifesciences.orgadipogen.com Despite having distinct binding sites, the this compound binding site is located immediately adjacent to the rifamycin binding site on RNAP. fishersci.caelifesciences.orgadipogen.comresearchgate.net This proximity has led to investigations into the potential for bipartite inhibitors that combine elements of both this compound and rifamycins to achieve enhanced potency and reduced susceptibility to resistance. fishersci.caelifesciences.orgadipogen.com
Functional Consequences of this compound Binding
The binding of this compound to the bacterial RNAP active center has specific functional consequences that lead to the inhibition of transcription initiation. fishersci.nofishersci.caresearchgate.net
This compound binds directly to the RNAP active-center 'i' and 'i+1' nucleotide binding sites. rcsb.orgguidetopharmacology.orgfishersci.caelifesciences.orgadipogen.comresearchgate.net This binding event physically occupies these sites, thereby sterically preventing the binding of initiating nucleotides (NTPs) that are necessary for the commencement of RNA synthesis. fishersci.nofishersci.caresearchgate.net The binding of this compound also interferes with the binding of a catalytic magnesium ion in the RNAP active site that is critical for enzyme catalysis. researchgate.net
The primary consequence of this compound binding and the resulting steric blockade is the inhibition of transcription initiation. fishersci.nofishersci.caresearchgate.net By preventing the proper binding of initiating nucleotides, this compound effectively halts the process by which RNAP begins synthesizing new RNA chains. rcsb.orgguidetopharmacology.orgfishersci.caelifesciences.orgadipogen.comresearchgate.net
Detailed biochemical studies have shown that this compound specifically inhibits the first nucleotide addition step in transcription initiation. fishersci.nofishersci.ca This means that while RNAP can still undertake initial steps like promoter binding and DNA unwinding, it is blocked from joining the first two nucleotides to form the nascent RNA chain. fishersci.caresearchgate.netmims.com In both primer-dependent and de novo transcription initiation, this compound inhibits the synthesis of the initial RNA product. fishersci.ca
Importantly, this compound does not inhibit the steps in transcription initiation that occur prior to the first nucleotide addition. fishersci.nofishersci.ca This includes processes such as promoter binding, the loading of promoter DNA into the RNAP active-center cleft, and the unwinding of promoter DNA to form the open complex (RPo). fishersci.nofishersci.ca Structural comparisons of RNAP in complex with this compound and RNAP in the open complex state confirm that this compound does not alter the conformation of DNA or the interactions between RNAP and DNA, supporting that it does not inhibit the formation of the open complex. fishersci.ca
Studies have demonstrated that this compound does not inhibit nucleotide addition during the transcription elongation phase. fishersci.nofishersci.ca Once the transcription process has moved beyond the initial initiation steps and is in the elongation phase, this compound does not impede the continued synthesis of the RNA chain. fishersci.ca This indicates that the this compound binding site is likely accessible in the open promoter complex but becomes occupied or unavailable in the elongation complex. fishersci.ca
Preclinical Studies on Ge23077 Biological Activity
In Vitro Antimicrobial Spectrum
The in vitro antimicrobial spectrum of GE23077 has been evaluated against a range of bacterial pathogens.
Activity Against Gram-Positive Bacteria
This compound demonstrates potent activity against Gram-positive bacteria. researchgate.netresearchgate.netrsc.org Studies have specifically reported activity against Streptococcus pyogenes and Bacillus subtilis. researchgate.netrsc.orgnih.gov For Streptococcus pyogenes, a Minimum Inhibitory Concentration (MIC) of 0.098 μg/ml has been reported. researchgate.net While potent inhibition of Bacillus subtilis RNA polymerase has been observed with IC50 values in the 10-8 M range researchgate.netnih.govsapphirebioscience.com, specific whole-cell MIC values for B. subtilis are also available in research findings researchgate.netrsc.org.
Activity Against Gram-Negative Bacteria
In contrast to its activity against Gram-positive bacteria, this compound generally shows poor or limited activity against most Gram-negative bacteria. researchgate.netresearchgate.netnih.govsapphirebioscience.comresearchgate.netrsc.org However, it exhibits a restricted spectrum of activity that includes Moraxella catarrhalis, with activity observed against clinical isolates. researchgate.netnih.govnih.govresearchgate.net Partial activity has also been noted against Neisseria gonorrhoeae. researchgate.netnih.govnih.govresearchgate.net MIC values for M. catarrhalis have been reported in the range of 4-8 μg/ml. google.com Relatively high antibiotic concentrations (10-4 M) may be required for activity against M. catarrhalis and N. gonorrhoeae. researchgate.netnih.gov Activity against Escherichia coli is generally poor researchgate.netsapphirebioscience.comrsc.org, with one study reporting an MIC of 500 μg/ml researchgate.net.
The following table summarizes some reported MIC values for this compound against specific bacterial species:
| Bacterium | Gram Stain | MIC (μg/ml) | Source |
| Streptococcus pyogenes | Positive | 0.098 | researchgate.net |
| Moraxella catarrhalis | Negative | 4-8 | google.com |
| Escherichia coli | Negative | 500 | researchgate.net |
Activity Against Mycobacteria
This compound has demonstrated some activity against mycobacteria, specifically Mycobacterium smegmatis. researchgate.netnih.govnih.govresearchgate.net Similar to its activity against some Gram-negative bacteria, relatively high concentrations (10-4 M) may be needed to inhibit M. smegmatis. researchgate.netnih.gov
Cellular Permeability and Intracellular Activity
Investigations into the factors affecting this compound's activity within bacterial cells have highlighted the critical role of cellular permeability.
Limited Whole-Cell Activity Due to Poor Membrane Penetration
Despite its potent inhibitory activity against purified bacterial RNAP researchgate.netresearchgate.netnih.govnih.govsapphirebioscience.comresearchgate.netelifesciences.org, this compound exhibits limited antimicrobial activity against whole bacterial cells. researchgate.netresearchgate.netnih.govnih.govsapphirebioscience.comresearchgate.netelifesciences.orgrsc.orgnih.govnih.gov This discrepancy is primarily attributed to the poor penetration of the molecule across bacterial cell membranes. researchgate.netnih.govsapphirebioscience.comelifesciences.orgrsc.orgnih.govnih.govnih.gov The hydrophilic character of this compound is considered a likely reason for its inability to efficiently cross the bacterial membrane, particularly the outer membrane of Gram-negative bacteria. researchgate.netrsc.orgnih.govnih.gov This poor cell penetration is strongly suggested to be the main obstacle for the antibiotic's effective antimicrobial activity. researchgate.netnih.gov
Efficacy in Permeabilized Bacterial Cells
Studies utilizing permeabilized bacterial cells have provided evidence that this compound is effective in inhibiting intracellular processes once the membrane barrier is overcome. The addition of this compound to plasmolyzed Escherichia coli cells resulted in an immediate and specific inhibition of intracellular RNA biosynthesis in a dose-response manner. researchgate.netnih.gov This indicates that the compound can effectively target its intracellular target (RNAP) when cell penetration is facilitated. This compound has been shown to be active against E. coli when the outer membrane is permeabilized. researchgate.netnih.govelifesciences.org
Structural Biology and Computational Approaches
X-ray Crystallography Studies of GE23077-RNAP Complexes
X-ray crystallography has been instrumental in visualizing the binding of this compound to bacterial RNAP and defining its precise binding site and interactions. Crystal structures of Thermus thermophilus RNAP holoenzyme in complex with this compound have been determined at various resolutions, providing detailed atomic information nih.govnakb.orgnakb.orgelifesciences.orgnih.govproteopedia.orgmdpi.comebi.ac.uk. These structures confirm that this compound binds directly to the bacterial RNAP active center nih.gov.
Structural Definition of the this compound Binding Site
Crystallographic studies have precisely defined the this compound binding site on bacterial RNAP. The structures show that this compound occupies the RNAP 'i' and 'i+1' nucleotide binding sites within the active center nih.govelifesciences.orgnih.govutupub.fi. This binding site overlaps with the sites where initiating nucleotides would normally bind nih.gov. The this compound binding site also includes residues of the RNAP active center that are critical for its catalytic activity, as well as coordinating ligands of the catalytic Mg2+ ion, Mg2+(I) nih.gov. This direct interaction with core catalytic components is a unique feature of this compound among non-nucleoside RNAP inhibitors nih.gov.
The this compound binding site is distinct from that of rifamycins (B7979662), another class of RNAP inhibitors nih.govnih.gov. Although adjacent, the different binding sites explain the lack of cross-resistance between this compound and rifamycins nih.govnih.gov. This proximity has also facilitated the development of bipartite inhibitors, covalently linking this compound to a rifamycin (B1679328), resulting in compounds with potentially higher potency and reduced susceptibility to resistance nih.govnih.govproteopedia.orgmdpi.comnih.govrsc.org.
Structural Relationships with Promoter DNA and Nucleotides
Crystal structures of RNAP in complex with this compound and promoter DNA have revealed the structural relationships between the inhibitor, the enzyme, and the nucleic acid components nih.gov. Studies comparing structures of the RNAP-promoter open complex (RPo) with and without this compound show that this compound binding does not alter the conformation of the promoter DNA or the interactions between RNAP and the DNA nih.gov. Instead, this compound's location within the 'i' and 'i+1' sites sterically precludes the binding of initiating nucleoside triphosphates (NTPs) to these sites, thereby blocking transcription initiation nih.govadipogen.comnih.govutupub.fielifesciences.org. This mechanism involves the obstruction of the sites where the first and second nucleotides of the nascent RNA chain would bind elifesciences.org.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations complement crystallographic studies by providing dynamic insights into the interactions between this compound and RNAP. While specific detailed studies focusing solely on this compound were not extensively highlighted in the search results, molecular modeling and dynamics simulations are generally used in the study of RNAP inhibitors to explore binding modes, evaluate the stability of inhibitor-RNAP complexes, and understand the conformational flexibility of the enzyme and how it is affected by ligand binding utupub.firesearchgate.netmdpi.comresearchgate.netresearchgate.net. These computational techniques can help to refine the understanding of the structural data and predict the behavior of the complex over time. For instance, such methods can be used to study the diffusion and binding pathways of inhibitors to the active site and assess the impact of inhibitor binding on the conformational changes necessary for transcription mdpi.comresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Analysis in Related Inhibitor Development
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to develop predictive models that relate the chemical structure of compounds to their biological activity utupub.firesearchgate.net. While direct QSAR studies specifically focused on this compound were not prominently featured, QSAR analysis has been applied in the development of related bacterial RNAP inhibitors nih.govutupub.firesearchgate.net. These studies aim to identify the molecular features important for RNAP inhibitory activity and to guide the synthesis of new derivatives with improved potency or pharmacological properties, such as membrane permeability nih.govresearchgate.net. SAR studies on this compound derivatives have been conducted with the goal of improving its poor antimicrobial activity by altering its physicochemical properties to enhance bacterial membrane penetration nih.gov. QSAR models, often combined with docking and molecular dynamics simulations, can help prioritize compounds for synthesis and biological testing by predicting their potential activity and binding affinity to RNAP utupub.fi.
Structure Activity Relationships Sar and Chemical Modification Strategies
Identification of Key Pharmacophoric Moieties for RNAP Inhibition
Structural and biochemical studies have shed light on the key regions of GE23077 responsible for its potent inhibition of bacterial RNAP. This compound binds directly to the RNAP active center, specifically occupying the 'i' and 'i+1' nucleotide binding sites. nih.govadipogen.comsapphirebioscience.comnih.govelifesciences.orgproteopedia.org This binding mode prevents the entry of initiating nucleotides, thereby blocking transcription initiation. nih.govadipogen.comsapphirebioscience.comnih.govelifesciences.orgproteopedia.org The this compound binding site overlaps with the coordination ligands of the RNAP active-center catalytic Mg2+ ion, Mg2+(I). nih.gov
Importance of Specific Amino Acid Sidechains (e.g., dhGln, Ama, Val)
Structure-activity relationship studies, including the analysis of semi-synthetic derivatives, have identified specific amino acid sidechains within this compound that are critical for its RNAP inhibitory activity. nih.govnih.gov For instance, modification of the dhGln sidechain eliminates RNAP-inhibitory activity, which is consistent with this sidechain's involvement in multiple hydrogen bonds and van der Waals interactions with RNAP. nih.gov Removal of the Ama sidechain reduces RNAP-inhibitory activity, correlating with its participation in a hydrogen bond and van der Waals interactions with the enzyme. nih.gov The Val residue of this compound engages in van der Waals interactions with specific residues on the RNAP β and β' subunits. nih.gov These findings highlight the importance of these specific amino acid moieties for the proper binding and inhibitory function of this compound at the RNAP active site.
Semi-Synthetic Derivatization Approaches
To overcome the limitations of this compound, particularly its poor cellular penetration, semi-synthetic derivatization approaches have been explored. researchgate.netnih.gov These modifications aim to alter the physicochemical properties of the molecule, such as charge and lipophilicity, to facilitate its passage across bacterial membranes. researchgate.netnih.gov Structural optimization has been performed on unnatural amino acids present in this compound, including alpha-amino malonic acid (Ama) and beta,gamma-dihydroxyglutamine (dhGln). researchgate.net Alterations to the Ama and dhGln residues have resulted in lower IC50 values against purified RNAP, indicating that these sites can be modified while retaining or improving enzyme inhibition. researchgate.net However, initial efforts to improve the antibacterial activity and broaden the spectrum through chemical modifications aimed at enhancing whole-cell penetration have not yet been successful. enea.it
Strategies to Enhance Bacterial Cell Penetration
A major obstacle for this compound as a therapeutic agent is its limited ability to penetrate the bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria. researchgate.netnih.govadipogen.comsapphirebioscience.commdpi.comnih.gov This lack of penetration is considered the main reason for its narrow antimicrobial spectrum despite potent in vitro activity against isolated RNAP. researchgate.netnih.govsapphirebioscience.com Strategies to enhance bacterial cell penetration have focused on modifying the molecule's physicochemical properties, such as total charge and lipophilicity, through structural optimization of its amino acid residues. researchgate.netnih.gov While semi-synthetic modifications have been attempted to improve penetration, these efforts have not yet yielded derivatives with significantly improved activity against a wider range of bacteria. enea.it The development of strategies to facilitate the uptake of this compound or its derivatives into bacterial cells remains a critical area of research.
Development of Bipartite Inhibitors
A promising strategy to enhance the efficacy and overcome resistance issues associated with single-target inhibitors is the development of bipartite inhibitors. nih.govelifesciences.orgmdpi.comrutgers.eduwipo.int These compounds consist of two distinct pharmacophores linked together, designed to bind to separate, non-overlapping sites on the target enzyme. nih.govelifesciences.orgrutgers.eduwipo.int
Enhanced Potency and Resistance Evasion Potential
This compound is a cyclic heptapeptide (B1575542) antibiotic that functions as a potent inhibitor of bacterial RNA polymerase (RNAP) in vitro, demonstrating activity against both rifampicin-sensitive and -resistant forms of the enzyme. researchgate.netnih.govresearchgate.net Despite this high target potency, the compound exhibits poor antimicrobial activity against whole bacterial cells. researchgate.netnih.govresearchgate.netresearchgate.netwhiterose.ac.uk This disparity is primarily attributed to the molecule's limited penetration across the bacterial membrane, likely due to its hydrophilic nature. researchgate.netnih.govresearchgate.netresearchgate.net Consequently, chemical modification strategies have focused on altering the physico-chemical properties of this compound to improve its cellular uptake while retaining or enhancing its inhibitory activity against RNAP and its potential to evade resistance. researchgate.netnih.govresearchgate.netresearchgate.net
Structure-activity relationship (SAR) studies have been conducted to identify specific moieties within the this compound structure crucial for RNAP inhibition. researchgate.netnih.govresearchgate.netresearchgate.net Modifications to specific unnatural amino acid residues within the peptide have been explored to improve cellular penetration and, thus, whole-cell activity. Structural optimization efforts targeting three unnatural amino acids aimed to modify the total charge and increase the lipophilicity of this compound. researchgate.net Specifically, alterations to α-amino malonic acid and β,γ-dihydroxyglutamine residues were found to result in lower IC50 values against RNAP, indicating enhanced enzyme inhibitory potency. researchgate.netnih.gov In contrast, the alpha, β-diaminopropanoic acid (Apa) residue was determined not to be critical for direct RNAP binding, consistent with the this compound binding site being adjacent to the rifampicin (B610482) binding site. researchgate.netnih.gov Despite these in vitro successes in enhancing enzyme inhibition, chemical derivatization efforts have not yet broadly improved activity against bacteria beyond Moraxella. researchgate.net
A significant aspect of this compound's potential for resistance evasion lies in its unique binding site on bacterial RNAP. This compound binds directly to the RNAP active-center 'i' and 'i+1' nucleotide binding sites, thereby preventing the binding of initiating nucleotides and inhibiting transcription initiation. nih.govnih.govelifesciences.org Crystal structures of this compound in complex with Thermus thermophilus RNAP have confirmed this binding mode, showing the molecule occupying the 'i' and 'i+1' sites near the catalytic Mg2+ ion and in proximity to the rifamycin (B1679328) binding site. elifesciences.orgunife.it
Crucially, the this compound binding site is distinct from the binding site of rifamycins (B7979662), a major class of RNAP inhibitors. nih.govnih.govelifesciences.org This spatial separation explains the lack of cross-resistance between this compound and rifamycins; bacteria resistant to rifamycins remain susceptible to this compound, and vice versa. nih.govnih.govelifesciences.org Furthermore, this compound and rifamycins can bind simultaneously to RNAP. nih.govnih.govelifesciences.org
The target-based resistance profile for this compound is notably narrow. whiterose.ac.uknih.govnih.govelifesciences.org This is because the this compound binding site on RNAP involves residues within the enzyme's active center that are essential for its fundamental function. whiterose.ac.uknih.govnih.govelifesciences.org Mutations in these critical residues to confer resistance to this compound are less likely to occur because such alterations would severely compromise or abolish the enzyme's catalytic activity, rendering the bacterium non-viable or significantly less fit. whiterose.ac.uknih.govnih.govelifesciences.org Resistance to this compound mediated by target modification is reported to be lower compared to rifampicin and involves mutations in fewer amino acids. unife.it
The adjacent nature of the this compound and rifamycin binding sites has led to the exploration of bipartite inhibitors. Covalent linkage of this compound to a rifamycin creates a single molecule capable of binding to both sites simultaneously. nih.govnih.govelifesciences.org This strategy has been shown to yield bipartite inhibitors with exceptionally high potency and significantly reduced susceptibility to the development of target-based resistance, offering a promising avenue for overcoming existing resistance mechanisms. nih.govnih.govelifesciences.org Studies have demonstrated that a combination of this compound and rifamycin SV exhibits good activity against RNAP resistant to either compound alone. unife.it
While specific quantitative data tables detailing the fold change in potency for individual chemical modifications were not extensively available in the search results beyond the general observation of "lower IC50" for certain modifications researchgate.netnih.gov, the research clearly indicates that targeted modifications, particularly those aimed at improving membrane permeability and exploiting the unique binding site, are key strategies for enhancing the therapeutic potential and resistance evasion capabilities of this compound.
Mechanisms of Bacterial Resistance to Ge23077
Intrinsic Low Susceptibility to Target-Based Resistance
The development of target-based resistance to GE23077 is considered unusually limited. guidetopharmacology.orgfishersci.casapphirebioscience.comnih.govmims.com This is primarily because the binding site of this compound on bacterial RNAP involves residues that are critical for the enzyme's fundamental catalytic activity. guidetopharmacology.orgfishersci.casapphirebioscience.comnih.gov Mutations in these essential residues that would confer resistance to this compound are likely to simultaneously impair RNAP function, resulting in a significant fitness cost or even lethality to the bacterium. guidetopharmacology.orgnih.govmims.com This inherent constraint on viable resistance mutations contributes to the small target-based resistance spectrum observed for this compound. guidetopharmacology.orgmims.com The frequency of spontaneous mutations leading to target-dependent this compound resistance is expected to be significantly lower compared to that for other RNAP inhibitors like rifampicin (B610482). guidetopharmacology.org
This compound Binding to Essential RNAP Active Center Residues
This compound exerts its inhibitory effect by binding directly to the bacterial RNAP active center. nih.govguidetopharmacology.orgfishersci.casapphirebioscience.comnih.gov Specifically, it occupies the 'i' and 'i+1' nucleotide binding sites, which are crucial for the initiation of transcription. guidetopharmacology.orgfishersci.casapphirebioscience.com The binding site of this compound also includes coordinating ligands of the catalytic Mg²⁺ ion located within the active center. guidetopharmacology.org This direct interaction with core catalytic components prevents the binding of initiating nucleotides, thereby blocking transcription initiation. nih.govguidetopharmacology.orgnih.gov
Genetic and structural studies have identified specific residues within the RNAP β subunit that are essential for this compound inhibition and at which substitutions can lead to resistance. For instance, in Escherichia coli RNAP, substitutions at residues corresponding to β residues 565, 566, 681, and 684 have been shown to confer a this compound-resistant phenotype. guidetopharmacology.org These residues are located within or make direct contact with the this compound binding site at the RNAP active center. guidetopharmacology.org The fact that these critical residues are involved in this compound binding underscores why mutations at these positions are likely to compromise enzyme function, thus limiting the emergence of resistance. guidetopharmacology.orgmims.com
Role of Membrane Permeability in Apparent Resistance Phenotypes
Despite its potent inhibitory activity against purified bacterial RNAP in biochemical assays, this compound often exhibits limited antimicrobial activity against whole bacterial cells, particularly Gram-negative species. fishersci.noresearchgate.netnih.govnih.govmims.comnih.gov This discrepancy between in vitro enzyme inhibition and whole-cell activity suggests that factors hindering the antibiotic's access to its intracellular target play a significant role in apparent resistance phenotypes. fishersci.noresearchgate.netnih.govnih.govmims.com
Research indicates that poor membrane permeability is a primary obstacle for this compound efficacy against many bacteria. fishersci.noresearchgate.netnih.govnih.govmims.comnih.gov The molecule's physicochemical properties, potentially its hydrophilic character, may impede its ability to efficiently cross the bacterial cell membrane and reach the cytoplasm where RNAP is located. nih.gov
Therefore, while target-based resistance due to mutations in essential RNAP residues is intrinsically low, the inability of this compound to efficiently penetrate the bacterial cell envelope contributes significantly to reduced susceptibility and a narrow spectrum of activity against certain bacterial pathogens in whole-cell assays. fishersci.noresearchgate.netnih.govnih.govmims.comnih.gov
Data Table: this compound Activity on Bacterial RNAP
| Target Enzyme | Organism | IC₅₀ (nM) | Reference |
| Bacterial RNAP | Escherichia coli | ~20 | nih.govnih.gov |
| Bacterial RNAP | Bacillus subtilis | ~20 | nih.govnih.gov |
| Eukaryotic RNAP II | Wheat germ | >100,000 | nih.govnih.gov |
| E. coli DNA polymerase | Escherichia coli | >100,000 | nih.govnih.gov |
Note: IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.
Biosynthetic Pathways of Ge23077
Evidence for Non-Ribosomal Peptide Synthesis (NRPS)
The structural characteristics of GE23077 provide significant evidence for its non-ribosomal synthesis. This compound is a cyclic heptapeptide (B1575542), and the synthesis of cyclic peptides is a hallmark of non-ribosomal peptide synthetases (NRPS) google.comwhiterose.ac.uk. Unlike ribosomal peptide synthesis, which is directed by messenger RNA and limited to the 20 standard proteinogenic amino acids, NRPS allows for the incorporation of unusual and modified amino acids, as well as cyclization and branching of the peptide chain google.comwhiterose.ac.ukctdbase.org.
Analysis of the chemical structure of this compound reveals the presence of unusual amino acids, including an alpha,beta-diaminopropanoic acid moiety and an alpha-amino-malonic acid residue boykyo.com.cn. The inclusion of such non-proteinogenic amino acids is a strong indicator that the biosynthetic machinery involved is independent of the ribosome google.comwhiterose.ac.uk. Research has indicated that aminomalonyl-acyl carrier protein (ACP) can function as an extender unit in the biosynthesis of non-ribosomal peptides, suggesting a specific mechanism for the incorporation of the aminomalonate residue found in this compound.
Multiple sources explicitly state that this compound is a non-ribosomally synthesized cyclic heptapeptide nih.gov. This direct evidence, coupled with the structural features inconsistent with ribosomal synthesis, firmly supports the involvement of NRPS enzymes in the biosynthesis of this compound.
Proposed Biosynthetic Gene Clusters
The genes encoding NRPS enzymes and associated tailoring enzymes involved in the biosynthesis of a specific non-ribosomal peptide are typically organized in biosynthetic gene clusters (BGCs) within the producer organism's genome google.comwhiterose.ac.uk.
Recent research involving the producer strain, Actinomadura lepetitiana, has led to significant progress in identifying the genetic basis for this compound production. A high-quality genome sequence of A. lepetitiana has been obtained nih.gov. Through bioinformatic analysis of this genome sequence, a putative biosynthetic gene cluster responsible for the production of this compound has been identified and annotated nih.gov.
Ongoing research is focused on experimentally validating this putative BGC. These studies include genetic manipulation techniques such as knock-out studies of key genes within the identified cluster and overexpression studies of putative regulatory genes nih.gov. These experiments aim to confirm the role of the identified gene cluster in this compound biosynthesis and to understand the regulation of its production nih.gov. Elucidating the mechanisms behind the synthesis of this compound at the genetic level is considered an essential step for further research and potential development of the compound nih.gov.
Future Research Directions and Therapeutic Potential
GE23077 as a Chemical Probe for RNAP Mechanistic Studies
This compound's specific binding to the RNAP active-center 'i' and 'i+1' nucleotide binding sites makes it a valuable chemical probe for understanding the intricate mechanisms of bacterial transcription initiation. adipogen.comelifesciences.orgelifesciences.org By preventing the binding of initiating nucleotides, this compound effectively stalls the transcription process at its earliest stage. adipogen.comelifesciences.org This differs from inhibitors like rifampicin (B610482), which generally inhibit the synthesis of RNA products longer than 2-3 nucleotides, suggesting this compound binds closer to the active center. nih.govelifesciences.org
Structural studies, including crystal structures of bacterial RNAP in complex with this compound, have provided detailed insights into its binding mode and the resulting conformational changes in the enzyme. elifesciences.orgelifesciences.org These studies reveal that this compound binding sterically hinders the entry of initiating nucleoside triphosphates (NTPs) to the i and i+1 sites and interferes with a catalytic Mg2+ ion in the active site. elifesciences.orgelifesciences.org The unusually small target-based resistance spectrum for this compound, due to its binding site including residues critical for RNAP activity that are less tolerant to mutation, further highlights its utility in probing essential RNAP functions. nih.govelifesciences.org Compared to rifampicin, the this compound target site is roughly tenfold smaller, presenting fewer potential sites for resistance-conferring mutations. elifesciences.org This characteristic makes this compound an important tool for dissecting the roles of specific residues and structural elements within the RNAP active center during transcription initiation.
Strategies for Overcoming Membrane Permeability Limitations
A significant hurdle limiting the in vivo efficacy and broader antimicrobial spectrum of this compound is its poor membrane permeability, particularly in Gram-negative bacteria. adipogen.comresearchgate.net This is attributed to its strong hydrophilic character, which impedes its passage across the bacterial membrane. nih.gov Overcoming this limitation is a critical area of future research to unlock the full therapeutic potential of this compound.
Strategies to enhance membrane permeability can involve several approaches:
Chemical Modification: Modifying specific parts of the this compound molecule to alter its physicochemical properties, such as increasing lipophilicity, has been explored through chemical derivatization. nih.gov Structure-activity relationship (SAR) studies are crucial in identifying modifications that improve penetration without compromising RNAP inhibitory activity. nih.gov
Delivery Systems: Encapsulating this compound in delivery systems, such as nanoparticles or liposomes, could potentially facilitate its transport across bacterial membranes. This approach has been investigated for improving the intracellular delivery of various molecules, including peptides. nih.gov
Efflux Pump Inhibition: Bacteria, particularly Gram-negative species, utilize efflux pumps to expel foreign molecules, including antibiotics. whiterose.ac.ukdovepress.com Co-administering this compound with efflux pump inhibitors could potentially increase its intracellular concentration and enhance its activity.
Combination Therapy: Combining this compound with agents that disrupt bacterial membrane integrity or utilize specific transport mechanisms could improve its uptake. For instance, some studies explore the use of membrane permeabilizers to enhance the activity of antibiotics against Gram-negative bacteria. mdpi.com
Understanding the molecular mechanisms governing antibiotic entry via the outer membrane, including the role of porins and lipid-mediated pathways, is crucial for designing effective strategies to improve this compound permeability. dovepress.com
Development of Next-Generation this compound Analogs and Conjugates
The potent in vitro activity of this compound against bacterial RNAP makes it an attractive template for the development of next-generation antibacterial agents. researchgate.net This involves the design and synthesis of analogs and conjugates with improved properties, particularly enhanced membrane permeability and potentially broader spectrum activity.
Chemical derivatization studies have begun to identify moieties important for RNAP activity and explore modifications to improve penetration. nih.gov Future research will likely focus on:
Structure-Based Design: Leveraging the available crystal structures of RNAP in complex with this compound to guide the design of analogs with optimized interactions with the target enzyme and improved pharmacokinetic properties. elifesciences.org
Synthesis of Bipartite Inhibitors: The proximity of the this compound binding site to that of rifampicin has led to the concept of bipartite inhibitors. nih.govelifesciences.orgnih.gov Covalently linking this compound to a rifamycin (B1679328) or sorangicin moiety can create a compound capable of binding simultaneously to both sites, potentially resulting in exceptionally high potency and reduced susceptibility to target-based resistance. nih.govelifesciences.orgnih.gov This strategy has shown promise in overcoming resistance observed with individual inhibitors. nih.govnih.gov
Exploration of Novel Scaffolds: While this compound serves as a lead, exploring novel chemical scaffolds that can effectively target the this compound binding site or adjacent regions on RNAP is also a viable direction.
Exploration of Novel Antibacterial Agents Targeting the this compound Binding Site
The identification and characterization of the this compound binding site on bacterial RNAP as a distinct and functionally important region opens avenues for the discovery of entirely novel antibacterial agents targeting this site. nih.govelifesciences.org This is particularly relevant given the increasing prevalence of resistance to existing antibiotics.
Research in this area could involve:
High-Throughput Screening: Screening large libraries of small molecules and natural products for compounds that can inhibit bacterial RNAP by binding to the this compound site. Assays that specifically probe binding to this region or its functional consequences on transcription initiation would be valuable.
Fragment-Based Drug Discovery: Identifying small chemical fragments that bind to different subregions of the this compound binding site and then linking or growing these fragments to develop more potent inhibitors.
Virtual Screening: Utilizing computational methods and the available structural data of the this compound-RNAP complex to virtually screen databases of chemical compounds for potential binders.
Targeting the Active Center: The this compound binding site overlaps with the RNAP active center and includes ligands of the catalytic Mg2+ ion, making it an attractive target for inhibitors that directly interfere with catalysis. elifesciences.org
Focusing on this site could lead to the discovery of compounds with novel chemical structures and mechanisms of action, potentially circumventing existing resistance mechanisms.
Comparative Studies with Other RNAP Inhibitors
Comparative studies between this compound and other RNAP inhibitors are essential for understanding its unique properties, identifying potential synergies, and informing the rational design of future antibacterial therapies.
Key comparisons include:
Mechanism of Action: Detailed comparisons of how this compound inhibits transcription initiation compared to other inhibitors like rifampicin (blocking elongation after initial synthesis), streptolydigin (B611037) (affecting RNAP conformation and elongation), myxopyronin, ripostatin, corallopyronin, and lipiarmycin (targeting switch regions or allosteric sites). nih.govelifesciences.orgelifesciences.orgnih.govelifesciences.orgacs.org
Binding Site Analysis: Structural and biochemical studies to precisely map and compare the binding sites of different RNAP inhibitors on the enzyme. nih.govelifesciences.orgnih.govelifesciences.org This helps explain differences in their mechanisms and resistance profiles.
Resistance Mechanisms: Investigating and comparing the mechanisms by which bacteria develop resistance to this compound versus other RNAP inhibitors. The small target-based resistance spectrum of this compound compared to rifampicin is a notable difference. nih.govelifesciences.org
Synergistic Effects: Evaluating the potential for synergistic antibacterial activity when this compound is used in combination with other RNAP inhibitors or antibiotics targeting different pathways. The lack of cross-resistance between this compound and rifamycins (B7979662) suggests potential for combination therapies. nih.govresearchgate.net
Spectrum of Activity: Comparing the range of bacterial species inhibited by this compound and other RNAP inhibitors, both in vitro and in vivo, and correlating this with their permeability and target interactions. adipogen.comresearchgate.net
Q & A
Q. What is the molecular mechanism of GE23077 in inhibiting bacterial RNA polymerase (RNAP)?
this compound inhibits RNAP by binding to the active-center nucleotide addition sites 'i' and 'i+1', which blocks the incorporation of initiating nucleotides during transcription initiation. Structural studies using X-ray crystallography (PDB IDs: 4OIP, 4OIQ, 4OIR) confirm this binding mode, showing direct interactions with the RNAP β subunit . Unlike rifampicin, this compound does not overlap with the rifampicin-binding site, explaining its lack of cross-resistance with rifamycin-class antibiotics .
Q. What structural characteristics define this compound and its derivatives?
this compound is a cyclic heptapeptide with a core structure containing non-proteinogenic amino acids. Variants such as this compound A1, A2, B1, and B2 differ in side-chain modifications (e.g., hydroxylation or methylation), which influence potency (Table 1). These structural features are critical for RNAP binding, as shown by IC50 variations across derivatives .
Table 1: IC50 Values of this compound Variants Against E. coli RNAP
| Compound | IC50 (μg/mL) | IC50 (nM) |
|---|---|---|
| This compound A1 | 0.15 | ~150 |
| This compound A2 | 0.035 | ~35 |
| This compound B1 | 0.035 | ~35 |
| This compound B2 | 0.02 | ~20 |
| Source: Ismaela et al. (2003) |
Q. How was this compound discovered, and what is its biological origin?
this compound was isolated from Actinomadura sp. fermentation broths using activity-guided fractionation. Researchers screened microbial extracts for RNAP inhibition and identified the compound through mass spectrometry and NMR-based structural elucidation. Its narrow-spectrum antimicrobial activity (effective only against select Gram-positive bacteria) was noted early, prompting mechanistic studies to address its limited efficacy .
Advanced Research Questions
Q. What experimental methods are used to map this compound’s binding site on RNAP?
- X-ray crystallography : Co-crystallization of RNAP with this compound (e.g., Thermus thermophilus RNAP) reveals atomic-level interactions at the 'i' and 'i+1' sites .
- Biochemical assays : Competitive inhibition studies with nucleotides (e.g., ATP, CTP) demonstrate this compound’s interference with initiating nucleotide binding .
- Mutational analysis : Introducing point mutations in RNAP (e.g., β-subunit residues) identifies critical binding residues through loss-of-function assays .
Q. How can researchers address the discrepancy between this compound’s high in vitro RNAP inhibition (IC50 ~10 nM) and weak antimicrobial activity?
- Permeability assays : Use plasmolyzed E. coli cells to test intracellular RNA synthesis inhibition, revealing poor membrane penetration as a key limitation .
- Structure-activity relationship (SAR) studies : Modify this compound’s hydrophobic side chains to enhance cellular uptake while retaining RNAP affinity.
- Combination therapies : Pair this compound with membrane-disrupting agents (e.g., polymyxin B nonapeptide) to improve bioavailability .
Q. What methodological approaches distinguish this compound’s mechanism from other RNAP inhibitors like pseudouridimycin (PUM)?
- Cross-resistance assays : Test this compound against PUM-resistant RNAP mutants. Partial cross-resistance indicates overlapping but non-identical binding sites .
- Kinetic studies : Compare inhibition of transcription initiation (this compound) vs. elongation (PUM) using single-round transcription assays .
- Cryo-EM structural analysis : Resolve conformational changes in RNAP induced by this compound vs. PUM to identify distinct allosteric effects .
Q. How can researchers optimize this compound derivatives for enhanced therapeutic potential?
- Semi-synthesis : Attach this compound to rifamycin SV via a linker (e.g., rifamycin SV-linker-GE23077 195) to create hybrid molecules with dual binding sites .
- In silico docking : Screen this compound analogs for improved RNAP binding using molecular dynamics simulations.
- In vivo efficacy models : Test derivatives in Galleria mellonella larvae or murine infection models to assess toxicity and pharmacokinetics .
Data Contradiction and Validation
Q. How should conflicting data on this compound’s cross-resistance with other RNAP inhibitors be resolved?
- Replicate binding assays : Use surface plasmon resonance (SPR) to measure direct competition between this compound, rifampicin, and PUM for RNAP binding .
- Genetic complementation : Express wild-type RNAP in resistant strains to confirm target-specific resistance .
Q. What statistical methods are recommended for analyzing this compound dose-response data?
- Nonlinear regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism).
- Error analysis : Report 95% confidence intervals for IC50 values from triplicate experiments .
Methodological Best Practices
Q. How to design a robust experimental protocol for studying this compound-RNAP interactions?
- Positive controls : Include rifampicin to validate RNAP inhibition assays.
- Negative controls : Use eukaryotic RNAP II (e.g., wheat germ) to confirm selectivity .
- Data transparency : Deposit crystal structures in public databases (e.g., RCSB PDB) and provide raw kinetic data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
